molecular formula C9H8N2O4 B2606777 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 21228-43-3

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2606777
CAS No.: 21228-43-3
M. Wt: 208.173
InChI Key: QKXGFMXLKHZJOV-UHFFFAOYSA-N
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Description

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the nitro group at the 7-position and the oxazepine ring system contributes to its unique chemical properties and biological activities.

Scientific Research Applications

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro moiety, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Functionalized benzoxazepine derivatives with diverse chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the benzoxazepine ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-nitro-1,4-benzoxazepin-5(2H)-one: Lacks the dihydro moiety, which may affect its chemical reactivity and biological activity.

    3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Lacks the nitro group, which may result in different pharmacological properties.

    7-amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: The amino group may confer different electronic and steric properties compared to the nitro group.

Uniqueness

  • The presence of both the nitro group and the dihydro moiety in 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGFMXLKHZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (30.34 g, 190 mmol) in conc. sulfuric acid (600 ml) at 0° C. was added potassium nitrate (20.82 g, 206 mmol) portionwise. The mixture was stirred for 20 minutes at 0° C. and then for 4 h at room temperature. The mixture was poured onto ice (21) and the solids were collected by filtration. The solids were taken up in hot ethyl acetate and then cooled to yield the title compound (8.79 g, 22%), MS m/z 209 [M+H]+.
Quantity
30.34 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
20.82 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

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